1-(3-Methoxyphenyl)cyclobutanecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

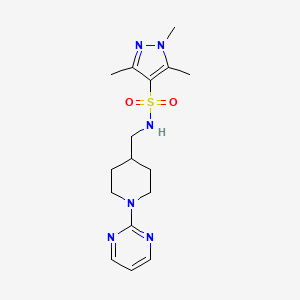

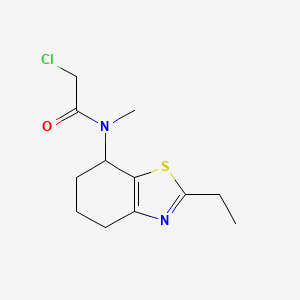

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.242 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde is based on its molecular formula, C12H14O2 . Detailed structural information such as bond lengths and angles would require further experimental analysis or computational modeling.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, such as its melting point, boiling point, and density, were not found in the available resources .Aplicaciones Científicas De Investigación

Photoreduction of Cycloalkanecarbaldehydes

Cycloalkanecarbaldehydes, such as 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, have been studied in photoreduction processes. Research indicates that the primary chemical process upon irradiation of cyclobutanecarbaldehyde involves the abstraction of solvent methine hydrogen by excited states of the compound, leading to various photoproducts (Funke & Cerfontain, 1976).

Cyclotrimerization of Diarylacetylene

Studies on the cyclotrimerization of diarylacetylene, utilizing 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde as a catalyst, provide insights into the formation of hexaphenylbenzenes without involving a cyclobutadiene intermediate. This research contributes to understanding the reaction mechanisms in organic chemistry (Pepermans, Willem, Gielen, & Hoogzand, 2010).

Reactions with Allylic Alcohols

Research on the reaction of 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde with allylic alcohols reveals interesting insights into the formation of carbonyl derivatives and methoxycarbene isomers. These findings are significant in the field of organometallic chemistry (Werner, Grünwald, Stueer, & Wolf, 2003).

Synthesis and Functionalization

The compound has been used in the synthesis and functionalization of various chemical structures, contributing to advancements in synthetic organic chemistry. For instance, its role in the total synthesis of eleutherobin and in the development of functionalized indoles is notable (Castoldi et al., 2005).

Fluorescence Probe Properties

The fluorescence and fluorescence probe properties of diarylbutadienes, which include 1-(3-Methoxyphenyl)cyclobutanecarbaldehyde, have been explored in various media. This research enhances our understanding of fluorescence behavior in organic compounds (Singh & Kanvah, 2000).

Generation of Heterocyclic Analogs

The compound has been used in generating heterocyclic analogs of biphenylene, contributing to the development of novel organic compounds with potential applications in various fields (Gilchrist, Nunn, & Rees, 1974).

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)cyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8-9H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMAJTQIFTWHCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)cyclobutanecarbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2425361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2425362.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2425366.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2425367.png)

![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)

![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)